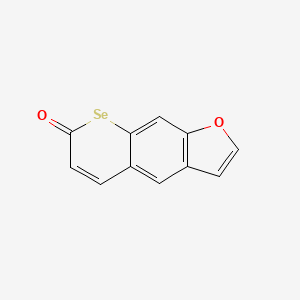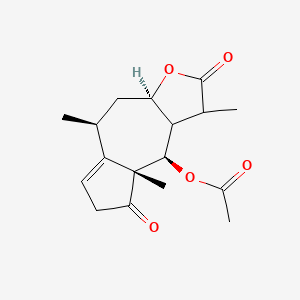
Isoheleniamarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoheleniamarin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. . This compound has garnered interest due to its potential therapeutic properties and its role in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoheleniamarin involves several steps, starting from basic organic compoundsCommon reagents used in these reactions include propargyl bromide and anhydrous potassium carbonate . The reaction conditions often involve dry acetone and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the availability of natural sources. advancements in synthetic organic chemistry have made it possible to produce this compound in larger quantities through optimized synthetic routes and the use of efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Isoheleniamarin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions often involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Substitution reactions can be carried out using alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities.
Applications De Recherche Scientifique
Isoheleniamarin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying sesquiterpene lactones and their reactivity.
Biology: this compound is studied for its potential anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of isoheleniamarin involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of inflammatory pathways and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Isoheleniamarin is unique among sesquiterpene lactones due to its specific structure and biological activity. Similar compounds include:
- Heleniamarin
- Aromaticin
- Mexicanin I
- Amarilin
These compounds share a similar sesquiterpene lactone core but differ in their functional groups and biological activities .
Propriétés
Numéro CAS |
6586-77-2 |
|---|---|
Formule moléculaire |
C17H22O5 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
[(3aR,5S,8aR,9R)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,7,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5,8-9,12,14-15H,6-7H2,1-4H3/t8-,9?,12+,14?,15+,17-/m0/s1 |
Clé InChI |
RTZXXBPATUWPKS-FXDZLZDOSA-N |
SMILES isomérique |
C[C@H]1C[C@@H]2C([C@H]([C@]3(C1=CCC3=O)C)OC(=O)C)C(C(=O)O2)C |
SMILES canonique |
CC1CC2C(C(C(=O)O2)C)C(C3(C1=CCC3=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


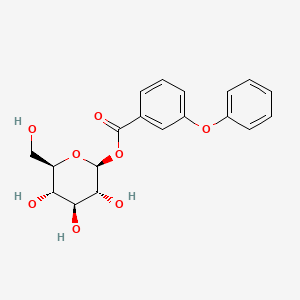
![Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12674617.png)
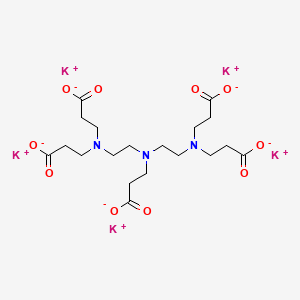
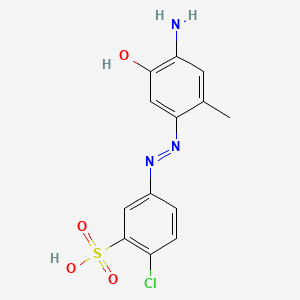


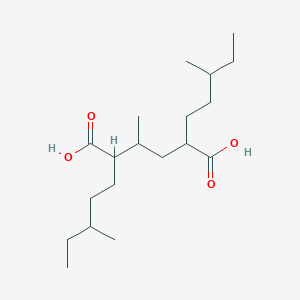

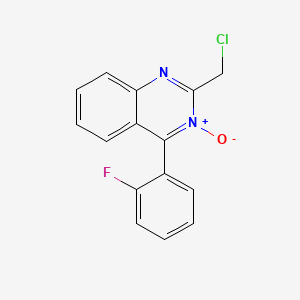


![3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12674685.png)
